9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 2126159-81-5
VCID: VC4891867
InChI: InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3
SMILES: CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3
Molecular Formula: C15H22N2O
Molecular Weight: 246.354

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

CAS No.: 2126159-81-5

Cat. No.: VC4891867

Molecular Formula: C15H22N2O

Molecular Weight: 246.354

* For research use only. Not for human or veterinary use.

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane - 2126159-81-5

Specification

CAS No. 2126159-81-5
Molecular Formula C15H22N2O
Molecular Weight 246.354
IUPAC Name 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Standard InChI InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3
Standard InChI Key QEFGLKSVHNKOKI-UHFFFAOYSA-N
SMILES CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, reflects its spirocyclic architecture. The core structure consists of two fused rings: a six-membered 1-oxa-4-azacyclohexane (oxygen and nitrogen-containing ring) and a five-membered piperidine ring, connected at the spiro carbon (position 6/4). Key substituents include:

  • A benzyl group at position 9, contributing aromaticity and lipophilicity.

  • A methyl group at position 7, influencing steric and electronic properties.

The molecular formula is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol . The spiro junction imposes conformational rigidity, which can enhance binding specificity in biological systems .

Synthesis and Structural Elaboration

Synthetic Routes

The synthesis of 9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane involves multi-step strategies, often leveraging cyclization and alkylation reactions. A representative pathway includes:

  • Formation of the oxazine ring: Reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to generate the 6-oxa-2-azaspiro[4.5]decane core.

  • Introduction of the benzyl group: Alkylation at position 9 using benzyl bromide or chloride in the presence of a base such as potassium carbonate .

  • Methylation at position 7: Employing methyl iodide or dimethyl sulfate under nucleophilic conditions .

Key intermediates, such as tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, are often used to protect reactive amines during synthesis .

Optimization Challenges

  • Stereochemical control: The spiro center can lead to diastereomer formation, requiring chiral chromatography or asymmetric catalysis for resolution .

  • Yield improvement: Scalable methods, such as continuous flow photoredox catalysis, have been explored to enhance efficiency .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₂₂N₂O
Molecular Weight246.35 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
LogP (Partition Coefficient)Estimated ~2.1 (indicating moderate lipophilicity)

The benzyl group enhances membrane permeability, while the oxa-diaza system facilitates hydrogen bonding with biological targets .

Pharmacological and Industrial Applications

Material Science Applications

The rigid spiro framework is exploited in:

  • Coordination polymers: As ligands for metal-organic frameworks (MOFs) .

  • Chiral catalysts: Asymmetric induction in enantioselective reactions .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H318: Causes eye damageWear safety goggles
H315: Skin irritationUse gloves and protective clothing

Proper disposal methods (e.g., incineration) are recommended to mitigate environmental persistence .

Analytical Characterization

Spectroscopic Data

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.31–7.17 (m, 5H, benzyl), 3.81 (d, J = 12.2 Hz, 1H, oxazine), 2.44 (t, J = 10.3 Hz, 1H, piperidine) .

  • HRMS: [M+H]⁺ m/z calculated 247.1809, observed 247.1805 .

Chromatographic Methods

  • HPLC: Purity >95% using a C18 column (ACN/H₂O gradient) .

  • UPLC-QE-Orbitrap-MS: High-resolution mass spectrometry confirms structural integrity and detects impurities .

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